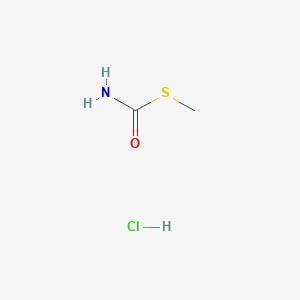
S-methyl carbamothioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-methyl carbamothioate;hydrochloride: is an organosulfur compound with the molecular formula C₂H₅NOS. It is known for its diverse applications in organic synthesis and various industrial processes. The compound is characterized by the presence of a sulfur atom, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-methyl carbamothioate;hydrochloride typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions are mild and can be carried out under ambient temperature and pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-methyl carbamothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-methyl carbamothioate;hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in understanding enzyme mechanisms and protein functions.
Medicine: Its sulfur-containing structure is of interest in the development of therapeutic agents with antimicrobial and anticancer properties .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which S-methyl carbamothioate;hydrochloride exerts its effects involves the formation of covalent bonds with target molecules. The sulfur atom in the compound can form strong interactions with metal ions and other electrophilic centers, leading to the modulation of biological and chemical pathways .
Comparaison Avec Des Composés Similaires
S-ethyl carbamothioate: Similar structure but with an ethyl group instead of a methyl group.
S-propyl carbamothioate: Contains a propyl group, leading to different reactivity and properties.
S-butyl carbamothioate: Longer alkyl chain, affecting solubility and stability.
Uniqueness: S-methyl carbamothioate;hydrochloride is unique due to its specific reactivity profile and the presence of a methyl group, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and ease of synthesis .
Propriétés
Numéro CAS |
61167-20-2 |
|---|---|
Formule moléculaire |
C2H6ClNOS |
Poids moléculaire |
127.59 g/mol |
Nom IUPAC |
S-methyl carbamothioate;hydrochloride |
InChI |
InChI=1S/C2H5NOS.ClH/c1-5-2(3)4;/h1H3,(H2,3,4);1H |
Clé InChI |
QNJDXPGUSLXMIW-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


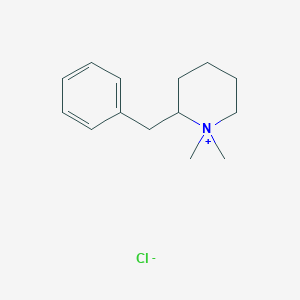

![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)

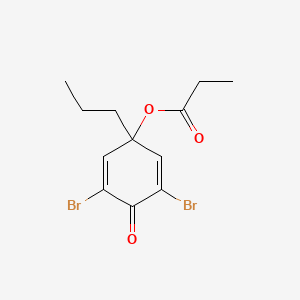
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)

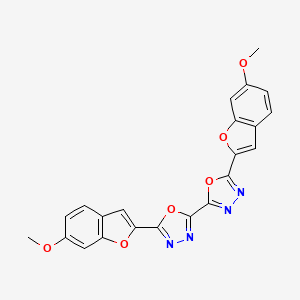
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
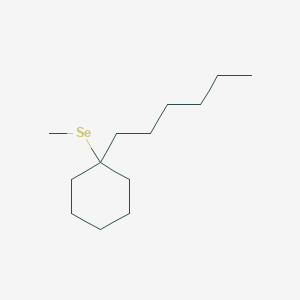
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
